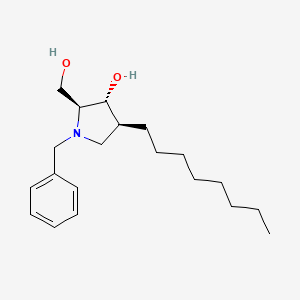
L-Alanyl-O-(4-methoxybenzoyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-O-(4-methoxybenzoyl)-L-serine: is a synthetic dipeptide compound It consists of an L-alanine residue linked to an L-serine residue, with the serine hydroxyl group esterified with 4-methoxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(4-methoxybenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-alanine and L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The hydroxyl group of the serine residue is esterified with 4-methoxybenzoic acid using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-O-(4-methoxybenzoyl)-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine, L-serine, and 4-methoxybenzoic acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Hydrolysis: L-alanine, L-serine, and 4-methoxybenzoic acid.
Oxidation: L-Alanyl-O-(4-hydroxybenzoyl)-L-serine.
Substitution: L-Alanyl-O-(4-substituted-benzoyl)-L-serine.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-O-(4-methoxybenzoyl)-L-serine has several scientific research applications:
Medicinal Chemistry: It is used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a substrate for enzyme assays and studies on peptide bond formation and hydrolysis.
Industrial Applications: It is used in the synthesis of peptide-based materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of L-Alanyl-O-(4-methoxybenzoyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (L-alanine, L-serine, and 4-methoxybenzoic acid) that can interact with various biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
L-Alanyl-O-(4-methoxybenzoyl)-L-serine can be compared with other similar compounds, such as:
L-Alanyl-L-serine: Lacks the 4-methoxybenzoyl group, making it less hydrophobic and potentially less bioactive.
L-Alanyl-O-(4-hydroxybenzoyl)-L-serine: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions with biological targets.
L-Alanyl-O-(4-chlorobenzoyl)-L-serine: Contains a chlorine atom instead of a methoxy group, which may enhance its stability and resistance to hydrolysis.
This compound is unique due to the presence of the methoxy group, which can influence its chemical properties and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
921934-44-3 |
|---|---|
Molekularformel |
C14H18N2O6 |
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxybenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-8(15)12(17)16-11(13(18)19)7-22-14(20)9-3-5-10(21-2)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t8-,11-/m0/s1 |
InChI-Schlüssel |
RJPGFIZTUDICMO-KWQFWETISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)

![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)

![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)

![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)
